molecular formula C8H20Cl2N4O2 B555090 L-Arginine ethyl ester dihydrochloride CAS No. 36589-29-4

L-Arginine ethyl ester dihydrochloride

Cat. No.

B555090

CAS RN:

36589-29-4

Formula:

C8H20Cl2N4O2

M. Wt:

238.71 g/mol

InChI Key:

RPFXMGGIQREZOH-ILKKLZGPSA-N

IUPAC Name:

ethyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride

In Stock

* For research use only. Not for human or veterinary use.
Description

Introduction


L-Arginine ethyl ester dihydrochloride (LAE) is an organic compound, which is widely used in scientific research and laboratory experiments. It is a derivative of the essential amino acid L-arginine, and is a highly soluble, crystalline powder. LAE has a variety of applications, ranging from biochemical and physiological studies to drug development. In this paper, we will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for LAE.

Synthesis Method

LAE is synthesized through a series of chemical reactions which involve the conversion of L-arginine into an esterified form. The first step involves the reaction of L-arginine and ethyl chloroformate, which yields ethyl arginine ethyl ester. This product is then reacted with hydrochloric acid to form LAE. This process is known as esterification, and it is used to increase the solubility of the compound.

Scientific Research Applications

LAE has a wide range of applications in scientific research and laboratory experiments. It is commonly used in biochemistry and molecular biology studies, as it can be used to study the structure and function of proteins and other molecules. LAE is also used in drug development, as it can be used to identify potential drug targets and to study the effects of drugs on biological systems. Additionally, LAE can be used in pharmacology studies, as it can be used to study the effects of drugs on the body.

Mechanism of Action

LAE is an amino acid derivative, and it acts as a precursor for nitric oxide (NO) production. When LAE is metabolized, it is converted into L-arginine, which is then converted into NO. NO is a signaling molecule that plays an important role in many physiological processes, such as vasodilation, inflammation, and cell proliferation.

Biochemical and Physiological Effects

LAE has a variety of biochemical and physiological effects. It has been shown to increase NO production, which can lead to increased vasodilation and improved blood flow. Additionally, LAE has been shown to have anti-inflammatory effects, which can help to reduce inflammation and improve recovery. LAE has also been shown to have positive effects on muscle growth and performance, as it can increase protein synthesis and reduce muscle fatigue.

Advantages and Limitations for Lab Experiments

LAE has several advantages for lab experiments. It is highly soluble, which makes it easy to use in various experiments. Additionally, it is relatively inexpensive, which makes it a cost-effective option for researchers. The main limitation of LAE is that it is not very stable, and it can break down over time.

Future Directions

There are a number of potential future directions for LAE. One potential direction is to further explore its effects on muscle growth and performance. Additionally, LAE could be studied further to identify potential drug targets and to study the effects of drugs on biological systems. Additionally, LAE could be used to study the effects of NO on various physiological processes, such as inflammation and cell proliferation. Finally, LAE could be used to study the structure and function of proteins and other molecules.
CAS RN 36589-29-4
Product Name L-Arginine ethyl ester dihydrochloride
Molecular Formula C8H20Cl2N4O2
Molecular Weight 238.71 g/mol
IUPAC Name ethyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride
InChI InChI=1S/C8H18N4O2.2ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H/t6-;;/m0../s1
InChI Key RPFXMGGIQREZOH-ILKKLZGPSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+].[Cl-].[Cl-]
SMILES CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl
Canonical SMILES CCOC(=O)C(CCC[NH+]=C(N)N)[NH3+].[Cl-].[Cl-]
Synonyms L-Arginineethylesterdihydrochloride; 36589-29-4; Arg-Oet2HCl; (S)-Ethyl2-amino-5-guanidinopentanoatedihydrochloride; H-Arg-OEt.2HCl; H-Arg-OEt??2HCl; PubChem12965; H-Arg-OEt*2HCl; H-ARG-OET2HCL; H-Arg-OEtdihydrochloride; H-L-Arg-OEt.2HCl; L-Arginineethylester2HCl; C8H20Cl2N4O2; KSC222E8R; L-ArginineethylesterDiHCl; SCHEMBL570000; CTK1C2288; MolPort-003-983-069; ANW-28445; MFCD00038949; SBB066035; AKOS015894255; AKOS015924236; AC-7489; AM81518
Origin of Product United States

N/A